molecular formula C9H13NO2 B8765942 3-Ethoxymethoxyphenylamine CAS No. 500354-21-2

3-Ethoxymethoxyphenylamine

Cat. No.: B8765942
CAS No.: 500354-21-2
M. Wt: 167.20 g/mol
InChI Key: KRZHXLAWBIIQLL-UHFFFAOYSA-N
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Description

3-Methoxydiphenylamine (CAS 101-16-6, IUPAC name: 3-methoxy-N-phenylaniline) is a diphenylamine derivative with a methoxy group at the meta position of one phenyl ring. Its molecular formula is C₁₃H₁₃NO (molecular weight: 199.25 g/mol), and it is commonly used as an intermediate in organic synthesis, particularly for heterocyclic compounds . The compound’s structure features a secondary amine linking two aromatic rings, with the methoxy group influencing electronic properties and reactivity. Synonyms include N-phenyl-m-anisidine and 3-methoxy-N-phenylbenzenamine .

Properties

CAS No.

500354-21-2

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

3-(ethoxymethoxy)aniline

InChI

InChI=1S/C9H13NO2/c1-2-11-7-12-9-5-3-4-8(10)6-9/h3-6H,2,7,10H2,1H3

InChI Key

KRZHXLAWBIIQLL-UHFFFAOYSA-N

Canonical SMILES

CCOCOC1=CC=CC(=C1)N

Origin of Product

United States

Comparison with Similar Compounds

3-Methoxyphenethylamine (CAS 2039-67-0)

  • Molecular Formula: C₉H₁₃NO
  • Molecular Weight : 151.21 g/mol
  • Physical Properties : Boiling point: 118–119°C; density: 1.038 g/cm³; refractive index: 1.538 .
  • Applications : Used in research as a precursor for pharmaceuticals and neuroactive agents. Its primary amine group and methoxy-substituted phenyl ring make it distinct from 3-methoxydiphenylamine, enabling different reactivity in alkylation or acylation reactions .

3-(2'-Methoxy)-Ethoxypropylamine (CAS 54303-31-0)

  • Molecular Formula: C₆H₁₅NO₂
  • Molecular Weight : 133.19 g/mol
  • Structure : Features an ethoxy-methoxy side chain on a propylamine backbone. The presence of both methoxy and ethoxy groups enhances solubility in polar solvents compared to purely aromatic analogs .

2-(3-Methoxyphenoxy)ethylamine (CAS 6487-86-1)

  • Molecular Formula: C₉H₁₃NO₂
  • Molecular Weight : 167.21 g/mol
  • Structure: Combines a phenoxy group with an ethylamine chain. The methoxy group at the meta position and ether linkage differentiate it from diphenylamine derivatives.
  • Applications : Utilized in life science research, particularly for custom synthesis of bioactive molecules .

4-Methoxyphenylhydrazine Hydrochloride

  • Molecular Formula : C₇H₁₀ClN₂O
  • Molecular Weight : 174.63 g/mol
  • Contrast : The hydrazine moiety and para-methoxy substitution contrast with 3-methoxydiphenylamine’s secondary amine and meta substitution, leading to divergent reactivity .

Key Comparative Data Table

Compound Name Molecular Formula CAS Molecular Weight (g/mol) Key Properties/Applications
3-Methoxydiphenylamine C₁₃H₁₃NO 101-16-6 199.25 Intermediate for heterocycles
3-Methoxyphenethylamine C₉H₁₃NO 2039-67-0 151.21 Neuroactive precursor; bp 118–119°C
3-(2'-Methoxy)-Ethoxypropylamine C₆H₁₅NO₂ 54303-31-0 133.19 Potential surfactant/polymer agent
2-(3-Methoxyphenoxy)ethylamine C₉H₁₃NO₂ 6487-86-1 167.21 Custom bioactive synthesis
4-Methoxyphenylhydrazine HCl C₇H₁₀ClN₂O 6971-45-5 174.63 Heterocycle synthesis

Structural and Functional Insights

  • Substituent Position : Meta-substituted methoxy groups (e.g., 3-methoxydiphenylamine) favor electronic delocalization, enhancing stability in aromatic systems compared to para-substituted analogs .
  • Backbone Differences : Diphenylamine derivatives (e.g., 3-methoxydiphenylamine) exhibit planar structures suitable for π-π stacking, while ethylamine or propylamine derivatives (e.g., 3-methoxyphenethylamine) offer flexibility for binding in biological systems .
  • Functional Groups: Ether linkages (e.g., in 2-(3-methoxyphenoxy)ethylamine) increase polarity, improving solubility in aqueous matrices compared to purely hydrocarbon-based amines .

Research and Application Trends

  • Pharmaceutical Synthesis: 3-Methoxyphenethylamine is a key precursor for psychoactive compounds, while 3-methoxydiphenylamine aids in synthesizing 3,4-dihydroisoquinolines, which are scaffolds for alkaloids .
  • Material Science : Ethoxy-methoxypropylamine’s dual ether groups make it a candidate for biodegradable polymers .

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